

Unveiling the Solid-State Architecture of Tetrahexylammonium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Tetrahexylammonium iodide

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This technical guide offers a comprehensive analysis of the crystal structure of **tetrahexylammonium iodide**, a quaternary ammonium salt with significant applications in various fields, including as a phase-transfer catalyst and an electrolyte. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth crystallographic data, detailed experimental protocols, and a visual representation of the structural determination workflow.

Crystallographic Data Summary

The crystal structure of **tetrahexylammonium iodide** has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state arrangement of this compound.^[1]

Parameter	Value
Chemical Formula	C ₂₄ H ₅₂ IN
Molecular Weight	481.58 g/mol
Crystal System	Orthorhombic
Space Group	Aea2
Space Group Number	41
Unit Cell Dimensions	
a	10.0773 Å
b	10.0124 Å
c	26.219 Å
Unit Cell Angles	
α	90°
β	90°
γ	90°
Volume	2645.4 Å ³
Z (Formula Units/Unit Cell)	4
Calculated Density	1.207 g/cm ³
Temperature	150 K
Radiation Wavelength	1.54178 Å (CuKα)
R-factor	0.0689

Experimental Protocols

The determination of the crystal structure of **tetrahexylammonium iodide** involves a multi-step process, from obtaining high-quality single crystals to the final refinement of the

crystallographic model. The following is a detailed methodology based on established crystallographic practices.

Single Crystal Growth

High-quality single crystals of **tetrahexylammonium iodide** suitable for X-ray diffraction can be grown using the slow evaporation method.

- **Dissolution:** Dissolve commercially available **tetrahexylammonium iodide** powder in a minimal amount of a suitable solvent, such as methanol, with gentle heating and stirring until a clear, saturated solution is obtained.
- **Filtration:** Filter the warm solution through a syringe filter to remove any particulate impurities.
- **Crystallization:** Transfer the filtered solution to a clean crystallizing dish or vial. Cover the container loosely to allow for slow evaporation of the solvent at room temperature.
- **Crystal Harvesting:** Over a period of several days to a week, colorless, plate-like crystals should form. Carefully harvest the best-formed crystals with well-defined faces for X-ray analysis.

X-ray Diffraction Data Collection

- **Crystal Mounting:** Select a suitable single crystal and mount it on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during data collection at low temperatures.
- **Data Collection:** Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a copper (Cu K α) X-ray source and a suitable detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

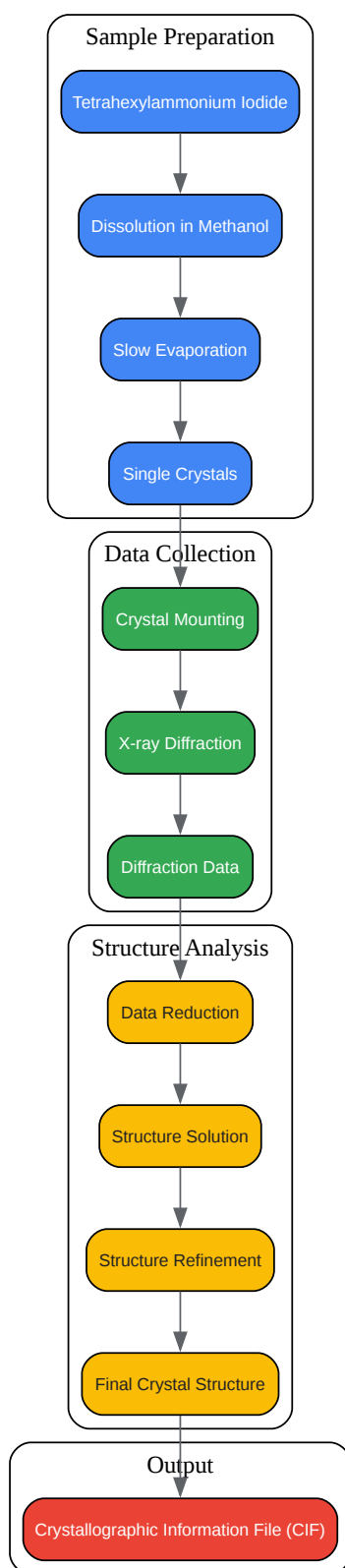
Structure Solution and Refinement

- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the iodide ion).
- **Structure Refinement:** The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of **tetrahexylammonium iodide** is illustrated in the following diagram.



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com